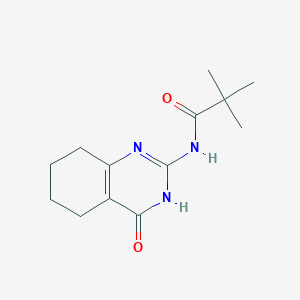
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, commonly known as DMPQ, is a synthetic quinazoline derivative that has been used in scientific research for various applications. It is a small molecule that has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. DMPQ has been studied extensively in laboratory settings and has been found to have a range of potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide involves the condensation of 2,2-dimethylpropanamide with 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid followed by reduction of the resulting imine to form the final product.
Starting Materials
2,2-dimethylpropanamide, 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: Dissolve 2,2-dimethylpropanamide and 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid in methanol., Step 2: Add hydrochloric acid to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Quench the reaction with water and extract the product with ethyl acetate., Step 5: Purify the product by column chromatography to obtain 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide.
Aplicaciones Científicas De Investigación
DMPQ has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents. Additionally, it has been used in studies of the effects of drugs on the nervous system and in studies of the effects of drugs on the cardiovascular system.
Mecanismo De Acción
The exact mechanism of action of DMPQ is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the production of proinflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis. Additionally, it has been suggested that DMPQ may act as an anti-oxidant by scavenging reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
DMPQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DMPQ in laboratory experiments offers several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is highly soluble in aqueous solutions, which makes it easy to use in experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, which can limit its effectiveness in experiments that require long-term exposure to the compound. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving DMPQ. One potential direction is to further investigate the mechanisms of action of the compound and to identify new therapeutic targets for its use. Additionally, further research could be conducted to determine the potential therapeutic uses of DMPQ in different diseases and conditions. Additionally, further research could be conducted to investigate the potential toxic effects of DMPQ and to develop safer formulations for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of DMPQ with other compounds or drugs.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)11(18)16-12-14-9-7-5-4-6-8(9)10(17)15-12/h4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCIXNVVCWNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

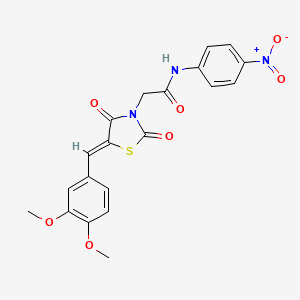
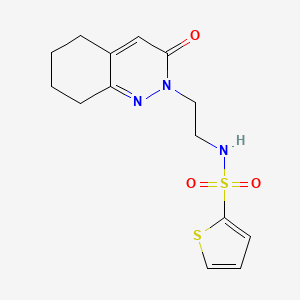
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
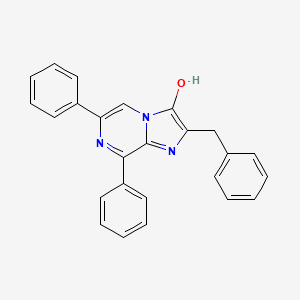


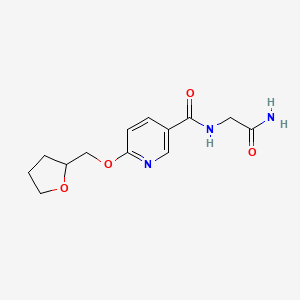
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
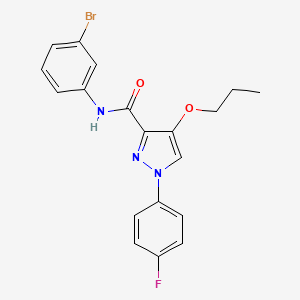
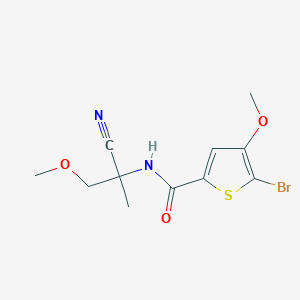
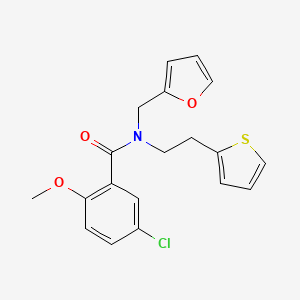
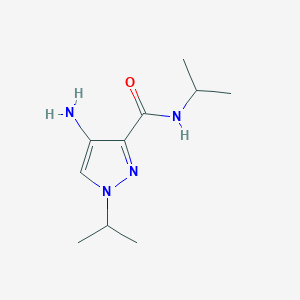
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)